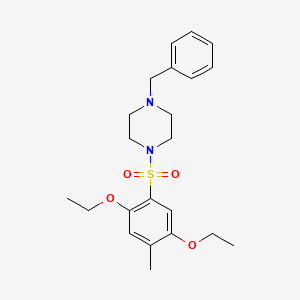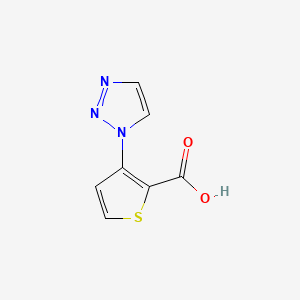
(2-pyridyldithio)-PEG2-t-butyl ester
概要
説明
(2-pyridyldithio)-PEG2-t-butyl ester is a chemical compound that features a pyridyldithio group linked to a polyethylene glycol (PEG) chain terminated with a t-butyl ester. This compound is often used in bioconjugation and surface modification due to its ability to form stable linkages with thiol groups.
科学的研究の応用
(2-pyridyldithio)-PEG2-t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and functionalized surfaces.
Biology: Employed in the modification of proteins and peptides for studying protein-protein interactions.
Medicine: Utilized in drug delivery systems to enhance the stability and solubility of therapeutic agents.
Industry: Applied in the development of biosensors and diagnostic tools.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-pyridyldithio)-PEG2-t-butyl ester typically involves the reaction of 2-pyridyldithiol with PEG2-t-butyl ester under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified by column chromatography or recrystallization.
化学反応の分析
Types of Reactions
(2-pyridyldithio)-PEG2-t-butyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The pyridyldithio group can participate in nucleophilic substitution reactions, where it reacts with nucleophiles such as thiols to form disulfide bonds.
Reduction Reactions: The disulfide bond in the pyridyldithio group can be reduced to form thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Oxidation Reactions: The thiol groups formed from reduction can be oxidized back to disulfides using mild oxidizing agents.
Common Reagents and Conditions
Nucleophiles: Thiols (e.g., cysteine, glutathione)
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Oxidizing Agents: Hydrogen peroxide, iodine
Major Products Formed
Disulfides: Formed from the reaction with thiols
Thiol Groups: Formed from the reduction of disulfides
作用機序
The mechanism of action of (2-pyridyldithio)-PEG2-t-butyl ester involves the formation of stable disulfide bonds with thiol groups. The pyridyldithio group reacts with thiols to form a disulfide linkage, which is stable under physiological conditions. This property makes it useful for bioconjugation and surface modification applications.
類似化合物との比較
Similar Compounds
N-succinimidyl 3-(2-pyridyldithio)propionate: Another compound used for bioconjugation, featuring a succinimidyl ester group.
Maleimide-PEG2-t-butyl ester: Similar in structure but contains a maleimide group instead of a pyridyldithio group.
Uniqueness
(2-pyridyldithio)-PEG2-t-butyl ester is unique due to its specific reactivity with thiol groups, allowing for the formation of stable disulfide bonds. This property distinguishes it from other bioconjugation reagents that may not form as stable linkages or may require different reaction conditions.
特性
IUPAC Name |
tert-butyl 3-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S2/c1-16(2,3)21-15(18)7-9-19-10-11-20-12-13-22-23-14-6-4-5-8-17-14/h4-6,8H,7,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTUEHOZCVWJPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCSSC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604878.png)
![1-[(4-tert-butylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604879.png)


![N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B604888.png)
![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)
![2-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B604893.png)
![({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B604894.png)
![N1-[(4-BROMOTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOLE-1,5-DIAMINE](/img/structure/B604895.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B604897.png)



